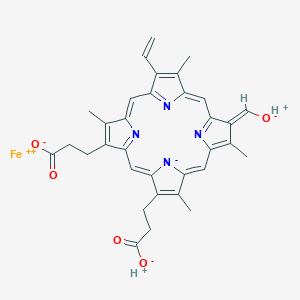

2-Formyl-4-vinyldeuteroheme IX

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Formyl-4-vinyldeuteroheme IX is a porphyrin derivative that has gained attention in scientific research due to its unique structure and properties. This molecule is a deuterated analog of heme, a crucial component of hemoglobin and other proteins involved in oxygen transport and metabolism in living organisms.

Wirkmechanismus

The mechanism of action of 2-Formyl-4-vinyldeuteroheme IX is related to its ability to bind to heme proteins and mimic the properties of heme. This molecule can act as an electron acceptor or donor, participate in redox reactions, and interact with other molecules through its vinyl and formyl groups. The deuterium atoms in the vinyl group also provide a unique spectroscopic signature that can be used to study the behavior of the molecule in different environments.

Biochemische Und Physiologische Effekte

2-Formyl-4-vinyldeuteroheme IX has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this molecule can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to the heme prosthetic group. In vivo studies have shown that 2-Formyl-4-vinyldeuteroheme IX can modulate the expression of genes involved in heme metabolism and oxidative stress response.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 2-Formyl-4-vinyldeuteroheme IX in lab experiments has several advantages and limitations. One advantage is its ability to mimic the properties of heme and interact with heme proteins in a similar manner. This makes it a valuable tool for studying heme protein structure and function. However, the deuterium atoms in the vinyl group can also affect the reactivity and stability of the molecule, which may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for research on 2-Formyl-4-vinyldeuteroheme IX. One direction is to investigate its potential as a therapeutic agent for diseases related to heme metabolism and oxidative stress. Another direction is to explore its use as a spectroscopic probe for studying protein-ligand interactions and protein conformational changes. Additionally, further research is needed to understand the biochemical and physiological effects of this molecule in different biological systems and to optimize its synthesis and purification methods.

Synthesemethoden

The synthesis of 2-Formyl-4-vinyldeuteroheme IX involves the deuteration of the vinyl group of 2-Formyl-4-vinylheme IX using deuterium oxide. This process is carried out under controlled conditions to ensure the deuterium atoms replace the hydrogen atoms in the vinyl group. The resulting molecule has a molecular weight of 616.8 g/mol and a deuterium content of approximately 95%.

Wissenschaftliche Forschungsanwendungen

2-Formyl-4-vinyldeuteroheme IX has been used in a variety of scientific research applications, including studies on heme protein structure and function, enzymatic reactions, and protein-ligand interactions. This molecule has also been used as a spectroscopic probe to investigate the binding of small molecules to heme proteins and to study the effect of protein conformational changes on ligand binding.

Eigenschaften

CAS-Nummer |

14023-16-6 |

|---|---|

Produktname |

2-Formyl-4-vinyldeuteroheme IX |

Molekularformel |

C33H30FeN4O5 |

Molekulargewicht |

618.5 g/mol |

IUPAC-Name |

3-[(8E)-18-(2-carboxylatoethyl)-13-ethenyl-3,7,12,17-tetramethyl-8-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C33H32N4O5.Fe/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26;/h6,11-15H,1,7-10H2,2-5H3,(H4,34,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI-Schlüssel |

DQEQQOZHKXGGJW-UHFFFAOYSA-L |

Isomerische SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC\5=NC(=C(/C5=C\[O-])C)C=C1[N-]2)C(=C4C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |

SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC5=NC(=C(C5=C[O-])C)C=C1[N-]2)C(=C4C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |

Kanonische SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=NC(=CC5=NC(=C(C5=C[O-])C)C=C1[N-]2)C(=C4C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |

Synonyme |

2-formyl-4-vinyldeuteroheme IX |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)

![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)

![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)

silane](/img/structure/B87712.png)